Phthiobuzone

Description

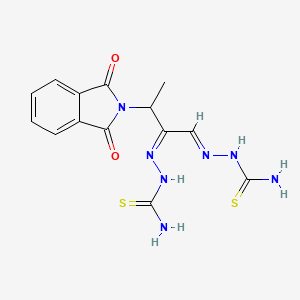

Structure

3D Structure

Properties

CAS No. |

79512-50-8 |

|---|---|

Molecular Formula |

C14H15N7O2S2 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

[(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea |

InChI |

InChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25)/b17-6+,18-10+ |

InChI Key |

OPXFZJLGAZHBMA-BUOGMGTNSA-N |

SMILES |

CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |

Isomeric SMILES |

CC(/C(=N/NC(=S)N)/C=N/NC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |

Canonical SMILES |

CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |

Other CAS No. |

70386-40-2 |

Synonyms |

2,2'-(1-(1-(1,3(2H)-dioxo-1H-isoindol-2-yl)ethyl)-1,2-ethanediylidene)bis-hydrazine carbothiamide 3-phthalimido-2-oxobutyraldehyde-bis-thiosemicarbazone phthiobuzone phtiobuzone tai-ding-an V-6133 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Phenylbutazone: A Technical Guide to its Discovery, Synthesis, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical overview of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). Initially introduced for human use in 1949 for the treatment of rheumatoid arthritis and gout, its application in human medicine has since been limited due to safety concerns.[1] However, it remains a significant therapeutic agent in veterinary medicine, particularly in equine care. This document details the historical discovery of Phenylbutazone, elucidates its primary synthesis pathway with experimental protocols, and explores its mechanism of action through signaling pathway diagrams. Quantitative data from relevant studies are presented in tabular format to facilitate comparative analysis.

Discovery and Historical Context

Phenylbutazone was first introduced into human medicine in 1949 by the Swiss pharmaceutical company Geigy.[1] It was initially presented as a novel and effective agent for the treatment of arthritic conditions.[1] In 1952, it was marketed under the trade name "Butazolidin".[1] While it showed considerable efficacy, concerns over adverse effects, including the potential for agranulocytosis, led to significant restrictions on its use in humans by the mid-1980s.[1] Despite its decline in human medicine, Phenylbutazone became a widely adopted and crucial medication in veterinary practice, especially for managing pain and inflammation in horses.[1]

Chemical Synthesis Pathway

The primary synthesis of Phenylbutazone involves a two-step process. The first step is the synthesis of the intermediate, diethyl n-butylmalonate. This is followed by the condensation of this intermediate with hydrazobenzene to form the final Phenylbutazone molecule.

Synthesis of Diethyl n-butylmalonate

A common method for the synthesis of diethyl n-butylmalonate is detailed in the following experimental protocol, adapted from patent literature.

Experimental Protocol: Synthesis of Diethyl n-butylmalonate

-

Materials and Equipment:

-

Reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel

-

Dichloroethylamine

-

Cuprous chloride

-

Diethyl malonate

-

n-aminobutane

-

Sodium chloride solution (15-20% w/v)

-

Hexane

-

Ethyl acetate

-

Equipment for reduced-pressure distillation

-

-

Procedure:

-

To a 3L reaction vessel, add 3L of dichloroethylamine.

-

In batches, add 6.2 mol of cuprous chloride while stirring at 130-150 rpm.

-

Heat the mixture to 70-75°C and maintain for 3-4 hours.

-

Gradually add 6.1 mol of diethyl malonate via a dropping funnel.

-

After the addition is complete, continue stirring for 70-90 minutes.

-

Add 6.6-6.8 mol of n-aminobutane and allow the reaction to proceed for 5-6 hours.

-

Reflux the mixture for 3-4 hours.

-

Remove dichloroethylamine by distillation under reduced pressure (2.2-2.3 kPa).

-

Cool the remaining solution to 15-18°C.

-

Add 3L of a 15-20% sodium chloride solution and stir at 160-190 rpm for 40-70 minutes.

-

Separate the aqueous layer.

-

Distill the oil layer under reduced pressure, collecting the fraction at 130-135°C.

-

Wash the collected fraction with a salt solution and then with hexane.

-

Recrystallize the product from ethyl acetate to obtain pure diethyl n-butylmalonate.

-

Quantitative Data: Synthesis of Diethyl n-butylmalonate

| Parameter | Value | Reference |

| Yield | 84-92% | |

| Purity | High (recrystallized) |

Synthesis of Phenylbutazone

Phenylbutazone is synthesized by the condensation of diethyl n-butylmalonate with hydrazobenzene in the presence of a base.

Experimental Protocol: Synthesis of Phenylbutazone

-

Materials and Equipment:

-

Reaction vessel with heating and stirring capabilities

-

Diethyl n-butylmalonate

-

Hydrazobenzene

-

Sodium ethoxide (or other suitable base)

-

Apparatus for acidification

-

-

Procedure:

-

Combine diethyl n-butylmalonate and hydrazobenzene in the reaction vessel.

-

Add a suitable base, such as sodium ethoxide.

-

Heat the reaction mixture to 150°C.

-

After the reaction is complete, cool the mixture.

-

Acidify the reaction mixture to precipitate the Phenylbutazone.

-

The crude Phenylbutazone can be collected by filtration and purified by recrystallization.

-

Note: An alternative method involves the reaction of n-butylmalonyl chloride with hydrazobenzene in pyridine and ether at 0°C.

Quantitative Data: Synthesis of Phenylbutazone

| Parameter | Value | Reference |

| Yield | Good |

(Detailed yield and purity data for the final condensation step are not consistently reported in publicly available literature.)

Synthesis Pathway Diagram

Caption: Phenylbutazone Synthesis Pathway.

Mechanism of Action

Phenylbutazone functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Phenylbutazone effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action Signaling Pathway

Caption: Phenylbutazone's Mechanism of Action.

Experimental Protocols for Analysis

The quantification of Phenylbutazone and its metabolites in biological matrices is crucial for pharmacokinetic and doping control studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Analysis of Phenylbutazone in Equine Plasma by LC-MS/MS

Experimental Protocol

-

Sample Preparation:

-

Plasma samples are subjected to liquid-liquid extraction to isolate Phenylbutazone and its metabolites.

-

-

Chromatography:

-

Separation is achieved using a reversed-phase HPLC column.

-

-

Detection:

-

Mass spectrometry with selected reaction monitoring (SRM) in negative electrospray ionization mode is used for detection and quantification.

-

Quantitative Data: LC-MS/MS Analysis in Equine Plasma

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.01 µg/mL | |

| Limit of Quantification (LOQ) | 0.05 µg/mL | |

| Extraction Recovery | >80% | |

| Linearity Range | 0.05-20 µg/mL | |

| Intra- and Interday Precision (CV) | <15% | |

| Intra- and Interday Accuracy (bias%) | 80-120% |

Analysis of Phenylbutazone in Plasma and Urine by HPLC

Experimental Protocol

-

Sample Preparation (Plasma):

-

Plasma is deproteinized with acetonitrile.

-

-

Sample Preparation (Urine):

-

Acidic extraction of urine samples.

-

-

Chromatography:

-

20 µL of the prepared sample is injected into an HPLC system equipped with a UV detector and a LiChrospher RP-18 column.

-

The mobile phase consists of 0.01 M acetic acid in methanol (45:55, v/v).

-

Quantitative Data: HPLC Analysis

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.5 µg/mL | |

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

Conclusion

Phenylbutazone, despite its diminished role in human therapeutics, remains a cornerstone of anti-inflammatory treatment in veterinary medicine. A thorough understanding of its synthesis, mechanism of action, and analytical methodologies is essential for researchers and professionals in drug development and veterinary sciences. The information presented in this technical guide provides a comprehensive foundation for further investigation and application of this important compound.

References

Phthiobuzone: Unraveling the Herbicidal Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phthiobuzone, a chemical compound identified by the CAS number 79512-50-8, has emerged as a molecule of interest within the agrochemical research community. While its existence is chemically documented, its herbicidal properties, including its spectrum of activity, efficacy against various weed species, and mechanism of action, remain largely unexplored in publicly available scientific literature. This guide serves as a foundational document that acknowledges the current information gap and provides a structured framework for the systematic investigation of this compound's potential as a novel herbicide. The subsequent sections will outline the necessary experimental protocols and data presentation standards to build a comprehensive technical profile of this compound.

Introduction

The relentless challenge of weed management in agriculture necessitates a continuous pipeline of innovative herbicidal solutions. Weeds compete with crops for essential resources such as water, nutrients, and light, leading to significant yield losses. The evolution of herbicide resistance in many weed biotypes further underscores the urgent need for new active ingredients with diverse modes of action. This compound represents a potential, yet uncharacterized, candidate in this ongoing search. This document aims to provide a thorough guide for the scientific community to systematically evaluate the herbicidal efficacy and spectrum of this compound.

Characterization of Herbicidal Spectrum and Efficacy

A comprehensive understanding of a herbicide's spectrum of activity is paramount for its effective and responsible deployment in agriculture. The following sections detail the proposed experimental approach to determine the weed species controlled by this compound and the extent of that control.

Experimental Protocols

2.1.1. Plant Material and Growth Conditions:

A diverse panel of economically important weed species, encompassing both monocotyledonous (grasses) and dicotyledonous (broadleaf) plants, should be selected for screening. A recommended list of species is provided in Table 1. Seeds of these species should be sourced from a reputable supplier to ensure genetic purity and viability.

Plants should be cultivated in a controlled environment, such as a greenhouse or growth chamber, to ensure uniform growth and minimize environmental variability. A standardized soil mix (e.g., sandy loam) should be used, and pots of a consistent size should be employed. Environmental conditions should be maintained at optimal levels for plant growth, typically a 16-hour photoperiod with a light intensity of approximately 400-600 µmol/m²/s, a day/night temperature regime of 25/20°C (±2°C), and a relative humidity of 60-70%.

2.1.2. Herbicide Application:

This compound should be formulated in a suitable solvent system, including a surfactant to ensure proper leaf coverage for post-emergence applications. A range of application rates should be tested to determine the dose-response relationship for each weed species.

-

Pre-emergence Application: The herbicide should be applied to the soil surface immediately after sowing the weed seeds. The application should be uniform, and the soil should be lightly irrigated to incorporate the herbicide.

-

Post-emergence Application: The herbicide should be applied to the foliage of the weeds at a specific growth stage, typically when the plants have 2-4 true leaves. A calibrated sprayer should be used to ensure accurate and consistent application.

2.1.3. Efficacy Assessment:

Visual assessment of weed control should be conducted at regular intervals after treatment (e.g., 7, 14, and 21 days after treatment). The assessment should be based on a percentage scale, where 0% represents no control and 100% represents complete plant death.

For a more quantitative measure of efficacy, the fresh and dry weight of the above-ground biomass of the treated plants should be determined at the end of the experiment and compared to untreated control plants. The Growth Reduction 50 (GR₅₀), the herbicide concentration required to inhibit plant growth by 50%, should be calculated for each weed species.

Data Presentation

All quantitative data on herbicidal efficacy should be summarized in a clear and structured tabular format to facilitate comparison across different weed species and application methods.

Table 1: Proposed Weed Species for Herbicidal Spectrum Screening of this compound

| Weed Species | Family | Type |

| Avena fatua | Poaceae | Monocot |

| Echinochloa crus-galli | Poaceae | Monocot |

| Setaria viridis | Poaceae | Monocot |

| Amaranthus retroflexus | Amaranthaceae | Dicot |

| Chenopodium album | Amaranthaceae | Dicot |

| Abutilon theophrasti | Malvaceae | Dicot |

| Solanum nigrum | Solanaceae | Dicot |

Table 2: Efficacy of this compound Against Various Weed Species (Hypothetical Data)

| Weed Species | Application | Rate (g a.i./ha) | Visual Control (%) (21 DAT) | Biomass Reduction (%) | GR₅₀ (g a.i./ha) |

| Avena fatua | Pre-emergence | 100 | 85 | 90 | 75 |

| Avena fatua | Post-emergence | 100 | 70 | 75 | 90 |

| Amaranthus retroflexus | Pre-emergence | 100 | 95 | 98 | 50 |

| Amaranthus retroflexus | Post-emergence | 100 | 90 | 92 | 65 |

Elucidation of the Mechanism of Action

Understanding the mechanism of action of a new herbicide is critical for managing resistance and for its strategic use in integrated weed management programs.

Proposed Experimental Workflow

The following workflow outlines a systematic approach to investigate the physiological and biochemical effects of this compound on susceptible plants.

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Signaling Pathways

Once a target pathway is identified, a diagram illustrating the interaction of this compound within that pathway can be constructed. For instance, if this compound is found to inhibit a key enzyme in an amino acid biosynthesis pathway, the following diagram could represent this interaction.

Caption: Hypothetical signaling pathway showing this compound inhibiting a target enzyme.

Conclusion and Future Directions

The information presented in this guide provides a comprehensive framework for the systematic evaluation of this compound as a potential new herbicide. At present, there is a significant lack of publicly available data on its herbicidal activity. The proposed experimental protocols and data presentation standards are intended to guide future research efforts to fill this knowledge gap. A thorough investigation into its herbicidal spectrum, efficacy, and mechanism of action will be crucial in determining the potential utility of this compound in modern agriculture. Should this initial research demonstrate promising activity, further studies on crop selectivity, environmental fate, and toxicological profile will be necessary for its development as a commercial herbicide.

Initial Toxicity Screening of Phthiobuzone: A Case Study with Phenylbutazone

Disclaimer: Initial searches for "Phthiobuzone" yielded minimal toxicological data, preventing the creation of a specific safety profile for this compound. This compound is identified by the CAS number 79512-50-8 and the IUPAC name [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea. Due to the scarcity of available information, this guide utilizes data for Phenylbutazone , a structurally related and well-studied non-steroidal anti-inflammatory drug (NSAID), as a surrogate to illustrate the principles of an initial toxicity screening. This approach, known as "read-across" in toxicology, can provide preliminary insights into the potential hazards of an understudied compound based on a well-characterized analogue. All data presented herein pertains to Phenylbutazone.

Executive Summary

This technical guide provides a comprehensive overview of the initial toxicity screening of Phenylbutazone, serving as a case study due to the lack of available data for this compound. Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation, pain, and fever.[2] However, its use in humans has been largely discontinued due to a range of adverse effects, including gastrointestinal bleeding, liver and kidney damage, and serious blood disorders.[3] This guide summarizes key toxicological data, outlines experimental methodologies, and visualizes relevant pathways to provide a framework for the initial safety assessment of similar compounds.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures over a short period. The median lethal dose (LD50) is a common metric from these studies.

Quantitative Acute Toxicity Data for Phenylbutazone

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 245 mg/kg | [4][5] |

| Rat | Intraperitoneal | 142 mg/kg | [4] |

| Mouse | Oral | 238 mg/kg | [5] |

| Dog | Oral | 332 mg/kg | [5] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This method is a sequential dosing procedure that allows for the estimation of the LD50 with a reduced number of animals.

-

Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions for at least 5 days prior to the study to allow for acclimatization.

-

Dose Administration: A single animal is dosed with the test substance at a starting dose level selected based on available information. The substance is typically administered via oral gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Genotoxicity

Genotoxicity assays are performed to identify substances that can cause damage to genetic material (DNA and chromosomes).

Genotoxicity Profile of Phenylbutazone

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without S9 | Negative | [6] |

| In vitro Chromosomal Aberration | Mammalian cells | With and without S9 | Positive (at high concentrations) | [7] |

| In vivo Sister Chromatid Exchange | Rodents | N/A | Positive | [7] |

| In vivo Cytogenetic Effects | Humans | N/A | Positive | [7] |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-) to detect point mutations.

-

Bacterial Strains: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, with and without S9 mix, in a suitable medium.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: Only bacteria that have undergone a reverse mutation to a prototrophic state (his+) can grow and form colonies. The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.

Mechanism of Action and Toxicity Pathway

Phenylbutazone's therapeutic and toxic effects are primarily linked to its non-selective inhibition of COX-1 and COX-2 enzymes.

Caption: Phenylbutazone's non-selective inhibition of COX-1 and COX-2.

Adverse Effects and Organ Toxicity

Prolonged use or overdose of Phenylbutazone can lead to a variety of adverse effects.

Summary of Phenylbutazone's Adverse Effects

| System/Organ | Adverse Effects |

| Gastrointestinal | Nausea, vomiting, diarrhea, gastric ulcers, bleeding, protein-losing enteropathy.[1][3] |

| Hematological | Aplastic anemia, agranulocytosis, leukopenia, thrombocytopenia.[3][8] |

| Renal | Kidney damage, renal papillary necrosis.[6][9] |

| Hepatic | Liver injury, hepatitis.[3][8] |

| Cardiovascular | Congestive heart failure.[3] |

Experimental Workflow for Sub-Chronic Dermal Toxicity Study (OECD 411)

This workflow outlines a typical 90-day dermal toxicity study.

Caption: Workflow for a 90-day sub-chronic dermal toxicity study.

Carcinogenicity

The carcinogenic potential of Phenylbutazone is a subject of debate, with conflicting findings from various studies.

Carcinogenicity Data for Phenylbutazone

-

IARC Classification: Group 3 - Not classifiable as to its carcinogenicity to humans.[6]

-

Rodent Studies: Some studies in rats have shown an increased incidence of rare kidney and liver cancers at high doses, while other studies found no increase in cancer incidence.[6]

-

Genotoxic Carcinogen with a Threshold: A weight-of-evidence assessment concluded that Phenylbutazone behaves like a genotoxic carcinogen with a threshold dose.[7]

Conclusion

This guide, using Phenylbutazone as a case study, outlines the essential components of an initial toxicity screening. The data on Phenylbutazone reveal a compound with significant therapeutic benefits but also a considerable risk of severe adverse effects, particularly with long-term use or at high doses. The non-selective inhibition of COX enzymes is central to both its efficacy and its toxicity profile. The conflicting data on its carcinogenicity highlight the complexity of toxicological assessment. For a novel compound like this compound, a similar battery of tests, starting with acute toxicity and genotoxicity and progressing to repeated-dose toxicity studies, would be necessary to establish a preliminary safety profile. The structural similarity to Phenylbutazone suggests that particular attention should be paid to potential gastrointestinal, hematological, and renal toxicities.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 3. cfsre.org [cfsre.org]

- 4. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merck.com [merck.com]

- 6. Phenylbutazone - Wikipedia [en.wikipedia.org]

- 7. Is phenylbutazone a genotoxic carcinogen? A weight-of-evidence assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.uky.edu [scholars.uky.edu]

Foundational Research on Fenpyrazone: A Technical Guide

Introduction

Fenpyrazone is a third-generation 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide developed for post-emergence control of a broad spectrum of annual grass and broadleaf weeds in corn (Zea mays L.).[1][2] Its development marks a significant advancement in weed management, particularly for controlling weeds resistant to other herbicide modes of action, such as ALS inhibitors.[1] This technical guide provides an in-depth overview of the foundational research on fenpyrazone, including its chemical properties, mechanism of action, herbicidal efficacy, and available information on its synthesis and metabolic fate.

Chemical and Physical Properties

Fenpyrazone is a complex organic molecule with the IUPAC name [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate.[3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate | PubChem |

| CAS Number | 1992017-55-6 | PubChem[3] |

| Molecular Formula | C22H22ClF3N4O6S | PubChem[3] |

| Molecular Weight | 562.9 g/mol | PubChem[3] |

| SMILES | CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C | PubChem[3] |

| InChIKey | NWBFHIJKEYFVND-UHFFFAOYSA-N | PubChem[3] |

Mechanism of Action

Fenpyrazone's herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinones and tocopherols in plants. Plastoquinones are essential cofactors for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.

By inhibiting HPPD, fenpyrazone disrupts the production of these vital compounds. The lack of carotenoids leads to the photo-oxidation and degradation of chlorophyll, resulting in the characteristic bleaching or whitening of the plant's meristematic tissues. This ultimately leads to the cessation of growth and death of susceptible weeds.[1] The onset of symptoms, such as chlorosis and bleaching, is typically observed within 2-3 days of application, with weed death occurring within 5-7 days.[1]

Herbicidal Efficacy and Crop Safety

Fenpyrazone is effective as a post-emergence herbicide in corn at a recommended dose rate of 90-135 g a.i./ha.[1] Field experiments have demonstrated high efficacy in controlling a wide range of weed species.

Table 1: Herbicidal Spectrum of Fenpyrazone

| Weed Species | Common Name |

| Abutilon theophrasti | Velvetleaf |

| Amaranthus retroflexus | Redroot pigweed |

| Chenopodium album | Lamb's quarters |

| Digitaria sanguinalis | Crabgrass |

| Echinochloa crus-galli | Barnyardgrass |

| Eleusine indica | Goosegrass |

| Setaria viridis | Green foxtail |

| Solanum nigrum | Black nightshade |

| Xanthium strumarium | Cocklebur |

Source: KingAgroot[1]

Table 2: Quantitative Efficacy Data from Field Trials

| Application Rate (g a.i. ha⁻¹) | Weed Biomass Reduction (%) | Maize Yield Increase (%) |

| 45 | 88.7 - 97.4 | 10.1 - 22.2 |

| 67.5 | 88.7 - 97.4 | 10.1 - 22.2 |

| 90 | 88.7 - 97.4 | 10.1 - 22.2 |

| 135 | 88.7 - 97.4 | 10.1 - 22.2 |

Source: ResearchGate[2]

Fenpyrazone exhibits excellent safety in corn at the recommended application rates.[1] Studies on rotational crops have also indicated good safety profiles for succeeding crops such as winter wheat, garlic, and spinach, even at application rates three times the recommended dose.[2]

Synthesis

Detailed, publicly available protocols for the synthesis of fenpyrazone are limited. However, patent literature indicates that a key intermediate in its synthesis is 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid.[4] The synthesis likely involves the acylation of a pyrazole derivative with a substituted benzoic acid chloride.

Metabolic Fate

Metabolism in Plants

-

Phase I: Transformation: The initial modification of the herbicide molecule, often involving oxidation, reduction, or hydrolysis. For HPPD inhibitors, this can involve hydroxylation of the aromatic ring, a reaction often catalyzed by cytochrome P450 monooxygenases.

-

Phase II: Conjugation: The modified herbicide is then conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids (e.g., glutathione). This increases the water solubility of the molecule and reduces its phytotoxicity.

-

Phase III: Compartmentation: The conjugated metabolites are transported and sequestered into cellular compartments, such as the vacuole, or incorporated into cell wall components, effectively removing them from sites of action.

Degradation in Soil

The degradation of fenpyrazone in soil is expected to be influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity. While specific degradation pathways for fenpyrazone are not yet published, the general degradation of herbicides in soil involves both microbial and chemical processes. These can include hydrolysis, oxidation, and other transformations leading to the formation of various metabolites. Ultimately, the herbicide molecule is broken down into simpler compounds.

Experimental Protocols

Detailed experimental protocols for foundational research on fenpyrazone are not widely published. However, standard methodologies for herbicide research would be applicable.

Herbicidal Efficacy Evaluation

Objective: To determine the dose-response of various weed species to fenpyrazone.

Methodology:

-

Plant Material: Grow target weed species from seed in pots containing a standardized soil mix in a greenhouse or growth chamber.

-

Herbicide Application: Apply fenpyrazone at a range of doses (e.g., 0, 45, 67.5, 90, 135, 180 g a.i. ha⁻¹) to plants at a specific growth stage (e.g., 3-4 leaf stage) using a laboratory track sprayer.

-

Experimental Design: Use a completely randomized design with multiple replications for each treatment.

-

Data Collection: At specified time points (e.g., 7, 14, and 21 days after treatment), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass and determine the fresh and dry weights.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) and calculate the GR50 (the dose required to cause a 50% reduction in plant growth).

Residue Analysis in Soil and Plant Tissues

Objective: To quantify the concentration of fenpyrazone and its potential metabolites in soil and plant samples.

Methodology:

-

Sample Collection: Collect soil and plant samples from treated plots at various time intervals.

-

Extraction: Extract fenpyrazone and its metabolites from the samples using an appropriate solvent system (e.g., acetonitrile/water).

-

Clean-up: Purify the extracts to remove interfering substances using techniques such as solid-phase extraction (SPE).

-

Analysis: Quantify the analytes using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

-

Method Validation: Validate the analytical method for accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ).

Toxicological Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for fenpyrazone based on available data:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

A comprehensive toxicological data sheet for fenpyrazone is not yet widely available in the public domain. Further studies are needed to fully characterize its acute and chronic toxicity, as well as its potential environmental impact on non-target organisms.

Conclusion

Fenpyrazone is a promising HPPD-inhibiting herbicide that offers effective post-emergence control of a broad range of weeds in corn, including those resistant to other herbicide classes. Its favorable crop safety profile, including for some rotational crops, makes it a valuable tool for integrated weed management programs. While foundational research has established its mechanism of action and herbicidal efficacy, further publicly available, in-depth studies on its synthesis, metabolic pathways in plants and soil, and a comprehensive toxicological profile would be beneficial for the scientific and regulatory communities. As with any herbicide, responsible stewardship and adherence to label recommendations are crucial for its sustainable use in agriculture.

References

Phthiobuzone: A Technical Overview of its Chemical Properties and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phthiobuzone, a bis-thiosemicarbazone compound with noteworthy antiviral properties. The document details its chemical identifiers, experimental protocols for its synthesis and antiviral evaluation, and summarizes its activity against Herpes Simplex Virus (HSV).

Chemical Identifiers

This compound is chemically identified as [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea. A summary of its key chemical identifiers is presented in the table below.

| Identifier | Value | Source |

| CAS Number | 79512-50-8 | |

| Molecular Formula | C14H15N7O2S2 | |

| IUPAC Name | [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its analogues has been described by Yang YJ, et al. The general procedure involves the reaction of a phthalimide-containing precursor with thiosemicarbazide. While the full detailed protocol from the original publication is not publicly available, a representative synthetic scheme can be inferred.

DOT Script for this compound Synthesis Workflow

Caption: General synthetic workflow for this compound analogues.

Antiviral Activity Assay

The antiviral activity of this compound and its analogues against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2) is typically evaluated using a plaque reduction assay in Vero cells.

-

Cell Culture: Vero (African green monkey kidney) cells are cultured in appropriate media supplemented with fetal bovine serum.

-

Virus Propagation: HSV-1 and HSV-2 strains are propagated in Vero cells to create viral stocks.

-

Plaque Reduction Assay:

-

Confluent monolayers of Vero cells in multi-well plates are infected with a standardized amount of virus.

-

After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound).

-

The plates are incubated for a period sufficient for plaque formation.

-

Cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

-

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated, representing the concentration of the compound that reduces the number of viral plaques by 50% compared to untreated controls.

Antiviral Activity Data

A study by Yang YJ, et al. evaluated the in vitro antiviral activity of this compound and its analogues against HSV-1 and HSV-2. The IC50 values from this study are summarized below.

| Compound | Target Virus | IC50 (µg/mL) |

| This compound | HSV-1 | >100 |

| This compound | HSV-2 | >100 |

| Analogue 5j | HSV-1 | 8.56 |

| Analogue 5j | HSV-2 | 1.75 |

| Analogue 5k | HSV-1 | 2.85 |

| Analogue 5k | HSV-2 | 4.11 |

| Analogue 9c | HSV-1 | 2.85 |

| Analogue 9d | HSV-1 | 4.11 |

Data extracted from Yang YJ, et al. (2010).[1]

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways affected by this compound have not been fully elucidated in the available literature. However, thiosemicarbazones are known to exert their antiviral effects through various mechanisms, including the inhibition of viral DNA synthesis and interference with viral replication processes. Some thiosemicarbazones have been shown to inhibit ribonucleotide reductase, a key enzyme in the synthesis of DNA precursors.

DOT Script for a Postulated Antiviral Mechanism

Caption: Postulated inhibitory effect of this compound on viral replication.

Further research is required to delineate the specific molecular targets and signaling cascades modulated by this compound in viral-infected cells. This includes investigating its potential interaction with viral enzymes, its effect on host cell signaling pathways that are co-opted by the virus for replication, and its ability to induce an antiviral state in host cells.

References

A Technical Review of Novel Protoporphyrinogen IX Oxidase (PPO) Inhibiting Herbicides

Introduction

Protoporphyrinogen IX oxidase (PPO), or Protox, is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[1] This pathway is fundamental for the production of both chlorophyll in plants and heme in animals.[1][2] The inhibition of PPO disrupts this process, leading to a cascade of cytotoxic events in plant cells, making it a highly effective and commercially significant target for herbicides.[1][3] PPO-inhibiting herbicides, classified as Group 14 (WSSA) or Group G (HRAC), have been used in agriculture since the 1960s.[4][5] However, the evolution of weed resistance necessitates the continuous discovery and development of novel PPO inhibitors with improved efficacy, broader weed control spectrums, and different resistance-breaking capabilities.[5] This guide provides an in-depth review of recent advancements in novel PPO-inhibiting herbicides, their mechanisms of action, resistance pathways, and the experimental protocols used for their evaluation.

Core Mechanism of Action

PPO-inhibiting herbicides function by blocking the PPO enzyme located in the chloroplasts.[6] This inhibition prevents the conversion of Protogen IX to Proto IX.[3] Consequently, the substrate, Protogen IX, accumulates and leaks from the chloroplast into the cytoplasm.[6] In the cytoplasm, a non-enzymatic oxidation of Protogen IX to Proto IX occurs. In the presence of light and oxygen, this misplaced Proto IX acts as a potent photosensitizer, generating highly reactive singlet oxygen (¹O₂).[3][6] These reactive oxygen species (ROS) initiate lipid peroxidation, leading to the rapid destruction of cell membranes, cellular leakage, and ultimately, tissue necrosis and plant death.[3][6] This light-dependent, membrane-disrupting activity results in the characteristic rapid foliar desiccation and burning symptoms observed within one to three days of application.[3][7]

Novel Chemical Classes of PPO Inhibitors

Ongoing research has led to the discovery of several new chemical scaffolds with potent PPO-inhibiting activity, aiming to improve performance and manage resistance.

-

Biaryl-Pyridazinone/Phthalimide Derivatives: A novel series of biaryl-pyridazinone/phthalimide derivatives has been synthesized and shown to exhibit excellent herbicidal activity.[8] For instance, compound 7m from this class demonstrated 90% to 100% efficacy against key weeds like Amaranthus retroflexus and Abutilon theophrasti at an application rate of 37.5 g ai/ha, which is comparable to the commercial herbicide saflufenacil.[8] These compounds also showed promising safety profiles for wheat and corn.[8]

-

Thiazole Derivatives: Aryl thiazole compounds represent another new class of PPO inhibitors.[2] Synthesized from 2-chloro-5-nitrobenzoic acid, certain derivatives exhibited an 80% inhibition rate against broadleaf weeds such as Amaranthus retroflexus and Eclipta prostrata in post-emergence spray treatments at 150 g ai/ha.[2]

-

Phenyl Pyrazole Derivatives: By combining structural features from existing herbicides like tiafenacil and pyraflufen-ethyl, new phenyl pyrazole-based inhibitors have been developed.[5] These compounds show strong activity both in vitro and in vivo against economically important weeds, including resistant biotypes of Amaranthus palmeri and Amaranthus tuberculatus.[5] Some of these novel inhibitors demonstrated efficacies superior to the recently commercialized tiafenacil.[5]

-

3-Arylpyrroles: Research into heterocyclic structures has identified 3-arylpyrroles as a new class of light-activated, membrane-disrupting herbicides.[7] These compounds are effective against both grass and broadleaf weeds at low application rates.[7]

Quantitative Data Summary

The following table summarizes the herbicidal efficacy of representative novel PPO inhibitors as reported in recent literature.

| Chemical Class/Compound | Target Weed(s) | Application Rate | Efficacy/Inhibition Rate | Crop Safety | Reference |

| Biaryl-pyridazinone/phthalimide (Compound 7m) | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, Digitaria sanguinalis | 37.5 g ai/ha | 90-100% control | Excellent safety for wheat and corn up to 150 g ai/ha | [8] |

| Aryl Thiazole Derivatives (e.g., 11a, 11b, 11c) | Amaranthus retroflexus, Eclipta prostrata | 150 g ai/ha (post-emergence) | ~80% inhibition on stems and leaves | Not specified | [2] |

| Phenyl Pyrazole Derivatives | Amaranthus retroflexus, resistant A. palmeri, resistant A. tuberculatus | Low application rates | Excellent herbicidal activity; some superior to tiafenacil | Promising selectivity in corn | [5] |

| 3-Arylpyrroles | Grass and broadleaf weeds | Low rates | Active | Not specified | [7] |

Mechanisms of Weed Resistance

The sustained use of PPO inhibitors has led to the evolution of resistant weed populations. Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

-

Target-Site Resistance (TSR): This form of resistance involves genetic mutations in the PPO-encoding gene (PPX2 in weeds) that reduce the binding affinity of the herbicide to the enzyme.[4] A well-documented example is the codon deletion at position 210 (ΔG210) in the PPX2L gene of Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri.[4][9] This specific deletion confers a high level of resistance to PPO herbicides.[9] Other mutations, such as an Arg98Leu substitution in common ragweed, have also been identified.[4]

-

Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[10] The most common form is enhanced metabolic detoxification, where the herbicide is rapidly broken down into non-toxic metabolites by enzyme systems like cytochrome P450 monooxygenases (P450s).[10] A Palmer amaranth population from Kansas was found to have P450-mediated metabolic resistance to PPO inhibitors, confirmed by the restoration of sensitivity after treatment with the P450 inhibitor malathion.[10]

Experimental Protocols

The evaluation of novel PPO inhibitors involves a tiered approach, from in vitro enzyme assays to whole-plant greenhouse and field trials.

In Vitro PPO Inhibition Assay

This assay directly measures the ability of a compound to inhibit the PPO enzyme.

-

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

-

Methodology:

-

Enzyme Extraction: PPO is extracted and partially purified from a plant source (e.g., etiolated barley, spinach, or a model plant like Arabidopsis thaliana). Plant tissue is homogenized in a chilled extraction buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged to isolate the enzyme-containing fraction.

-

Assay Reaction: The reaction mixture is prepared in a spectrophotometer cuvette or a 96-well plate. It typically contains a buffer (e.g., phosphate buffer, pH 7.5), the substrate (Protoporphyrinogen IX), and the extracted enzyme.

-

Inhibitor Addition: The novel compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at a range of concentrations. A control with solvent only is included.

-

Measurement: The activity of PPO is monitored by measuring the rate of Proto IX formation. Proto IX is fluorescent, so its production can be tracked over time using a fluorometer. Alternatively, the consumption of oxygen can be measured with an oxygen electrode.

-

Data Analysis: The rate of reaction at each inhibitor concentration is calculated and compared to the control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Whole-Plant Herbicidal Efficacy Bioassay

This assay evaluates the compound's activity on whole plants under controlled conditions.

-

Objective: To assess the herbicidal efficacy, dose-response relationship, and symptomology of the compound on various weed species.

-

Methodology:

-

Plant Growth: Seeds of selected weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species are planted in pots or trays containing a standard soil mix and grown in a greenhouse or growth chamber with controlled light, temperature, and humidity.

-

Application (Two Types):

-

Pre-emergence: The herbicide is applied to the soil surface immediately after planting the seeds. This tests for activity against germinating weeds.

-

Post-emergence: The herbicide is applied as a foliar spray to plants that have reached a specific growth stage (e.g., 2-4 true leaves). This tests for contact and systemic activity.

-

-

Treatment: The compound is formulated with appropriate adjuvants and applied at several dose rates using a precision track sprayer to ensure uniform coverage. An untreated control and a commercial standard (e.g., saflufenacil) are included for comparison.

-

Evaluation: At set intervals (e.g., 7, 14, and 28 days after treatment), plants are visually assessed for injury on a scale of 0% (no effect) to 100% (complete death).[11] At the end of the experiment, the above-ground biomass of the plants is often harvested, dried, and weighed to provide a quantitative measure of growth reduction.[11]

-

Data Analysis: The visual injury ratings and biomass data are analyzed to determine the effective dose required to achieve a certain level of control (e.g., GR₅₀ - the dose causing 50% growth reduction).

-

Conclusion and Future Outlook

The discovery of novel PPO-inhibiting herbicides from diverse chemical classes such as biaryl-pyridazinones, thiazoles, and phenyl pyrazoles is vital for modern agriculture. These new compounds offer potential solutions for managing herbicide-resistant weeds and providing growers with new tools for integrated weed management.[5] Future research will likely focus on designing inhibitors that are effective against weeds with existing target-site mutations, leveraging structural biology and computational modeling to predict binding and resistance potential.[12] Furthermore, understanding and mitigating the evolution of non-target-site resistance, particularly metabolic resistance, will be crucial for preserving the long-term durability of this important class of herbicides.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 4. Resistance to PPO‐inhibiting herbicide in Palmer amaranth from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]

- 7. Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bioone.org [bioone.org]

- 10. Metabolic Resistance to Protoporphyrinogen Oxidase-Inhibitor Herbicides in a Palmer amaranth Population from Kansas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. pubs.acs.org [pubs.acs.org]

Phthiobuzone Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative data for the solubility of phthiobuzone in common organic solvents. To facilitate future research and provide a standardized format for reporting, the following table structure is recommended for presenting experimentally determined solubility data.

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used | Reference |

| e.g., Ethanol | C₂H₅OH | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |

| e.g., Acetone | C₃H₆O | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |

| e.g., Methanol | CH₃OH | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |

| e.g., Dichloromethane | CH₂Cl₂ | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |

| e.g., Ethyl Acetate | C₄H₈O₂ | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |

| e.g., Dimethyl Sulfoxide | (CH₃)₂SO | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pharmaceutical development.[1] The following are detailed methodologies for key experiments to ascertain the solubility of this compound in organic solvents.

Saturation Shake-Flask Method

The saturation shake-flask (SSF) method is considered the gold standard for determining equilibrium solubility due to its simplicity and accuracy.[1]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Place the sealed container in a constant temperature shaker bath. The temperature should be precisely controlled, for example, at 25 °C or 37 °C.[1]

-

Agitate the suspension for a sufficient period to reach equilibrium. This is typically 24 to 48 hours.[1] Preliminary studies can be conducted to determine the time required to reach a plateau in concentration.

-

After the equilibration period, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration.[1][2] A combination of both is often recommended for poorly soluble compounds.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration within the analytical method's linear range.

-

Quantify the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility based on the dilution factor.

Potentiometric Titration Method

For ionizable compounds, potentiometric titration can be a faster alternative to the shake-flask method for determining the solubility-pH profile.[3]

Objective: To determine the intrinsic solubility and the effect of pH on the solubility of this compound (if it has ionizable groups).

Materials:

-

This compound (solid)

-

A set of buffers with known pH values

-

Potentiometer with a pH electrode

-

Automated titrator

-

Acid/base titrants (e.g., HCl, NaOH)

Procedure:

-

Prepare a suspension of this compound in a solution with a known pH.

-

Titrate the suspension with a strong acid or base.

-

Monitor the pH of the solution as a function of the added titrant volume.

-

The point at which the solid phase dissolves completely is indicated by a change in the titration curve.

-

The intrinsic solubility and pKa can be calculated from the titration data using appropriate thermodynamic models.[3]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound using the shake-flask method.

Caption: Workflow for determining this compound solubility.

Hypothetical Signaling Pathway

While the specific mechanism of action and signaling pathways for this compound are not detailed in the provided search results, many NSAIDs are known to inhibit cyclooxygenase (COX) enzymes. The following diagram illustrates a generalized signaling pathway that could be relevant for an NSAID. This is a hypothetical representation and would require experimental validation for this compound.

Caption: Hypothetical NSAID signaling pathway.

Conclusion

The solubility of an active pharmaceutical ingredient like this compound in organic solvents is a cornerstone of its development, influencing everything from purification and formulation to bioavailability. While specific solubility data for this compound remains to be published, the standardized protocols outlined in this guide provide a clear path for researchers to generate this essential information. The adoption of robust and reproducible methods, such as the shake-flask technique, will ensure the generation of high-quality data that can be confidently applied in drug development pipelines. Future work should focus on the experimental determination of this compound's solubility in a diverse range of organic solvents and at various temperatures to create a comprehensive solubility profile.

References

An In-depth Technical Guide to the Thermal and Photochemical Stability of Phthiobuzone

Disclaimer: Publicly available literature lacks specific quantitative data on the thermal and photochemical stability of Phthiobuzone. This guide, therefore, provides a comprehensive overview based on the general principles of stability testing for agrochemicals, particularly focusing on the anilide class of fungicides to which this compound belongs. The experimental protocols and potential degradation pathways described herein are based on established methodologies and chemical knowledge of structurally related compounds.

Introduction

This compound is an anilide fungicide, and like all agrochemicals, its efficacy and environmental fate are intrinsically linked to its stability under various environmental conditions. Exposure to heat (thermal stress) and light (photochemical stress) can lead to the degradation of the active ingredient, potentially resulting in a loss of fungicidal activity and the formation of degradation products with unknown toxicological profiles. Understanding the thermal and photochemical stability of this compound is, therefore, a critical aspect of its development, formulation, and registration.

Forced degradation studies are a key component of the stability testing process, providing insights into the intrinsic stability of a molecule and its likely degradation pathways.[1][2] These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing, such as high temperatures, a range of pH values, oxidizing agents, and intense light.[1][2][3] The information gleaned from these studies is crucial for the development of stability-indicating analytical methods, which are essential for ensuring the quality and shelf-life of the formulated product.[2] High-performance liquid chromatography (HPLC) is a widely used and powerful technique for separating and quantifying the parent compound and its degradation products in stability studies.

Predicted Degradation Pathways of this compound

Based on the chemistry of anilide fungicides, the primary point of susceptibility to degradation in the this compound molecule is the amide bond.

1. Hydrolytic Degradation:

The most probable degradation pathway for this compound under both thermal and photochemical stress, particularly in the presence of moisture, is the hydrolysis of the amide linkage. This reaction would cleave the molecule into a carboxylic acid derivative and an aniline derivative. This process can be catalyzed by acidic or basic conditions.

2. Photochemical Degradation:

In addition to hydrolysis, direct absorption of light energy, particularly UV radiation, can lead to the formation of excited states that can undergo various reactions. For anilide pesticides, photodegradation can involve oxidation, and cleavage of the N-aryl bond.[4] The presence of photosensitizers in the environment can also lead to indirect photodegradation through the formation of reactive oxygen species.[5]

Below is a diagram illustrating the predicted primary degradation pathway of this compound via hydrolysis.

Experimental Protocols for Stability Testing

A comprehensive assessment of the thermal and photochemical stability of this compound would involve a series of forced degradation studies followed by analysis using a stability-indicating method, typically HPLC.

1. Forced Degradation (Stress Testing) Protocol:

Forced degradation studies should be conducted on this compound in both solid and solution states to evaluate its intrinsic stability.[2]

-

Sample Preparation: A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent like acetonitrile or methanol.[3]

-

Stress Conditions: Aliquots of the stock solution are then subjected to the stress conditions outlined in the table below. Solid this compound is also exposed to thermal and photolytic stress.

-

Neutralization: After exposure, the acidic and basic samples are neutralized.

-

Analysis: All samples are then diluted to a suitable concentration and analyzed by a validated stability-indicating HPLC method.

Table 1: Typical Forced Degradation Conditions

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3-30% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid and solution samples exposed to 70-80°C for 48 hours |

| Photochemical Degradation | Solid and solution samples exposed to UV (254 nm) and fluorescent light (ICH Q1B) |

2. Stability-Indicating HPLC Method:

A stability-indicating HPLC method is one that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from all potential degradation products.[2]

-

Column: A C18 column is commonly used for the separation of moderately polar compounds like this compound.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its degradants.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the parent peak and any degradation products, which aids in peak purity assessment and identification.

-

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

The following diagram outlines a general workflow for conducting thermal and photochemical stability studies.

Data Presentation

While specific quantitative data for this compound is unavailable, the results of the proposed stability studies would typically be presented in a tabular format to facilitate comparison. The table would include the stress condition, the percentage of this compound remaining, and the percentage of major degradation products formed.

Table 2: Example Data Presentation Format for this compound Stability Studies

| Stress Condition | % this compound Remaining | % Degradation Product 1 | % Degradation Product 2 |

| Control | 100 | 0 | 0 |

| Acid Hydrolysis | |||

| Base Hydrolysis | |||

| Oxidative Degradation | |||

| Thermal Degradation | |||

| Photochemical Degradation |

Conclusion

The thermal and photochemical stability of this compound are critical parameters influencing its efficacy, shelf-life, and environmental impact. Although specific stability data for this compound is not currently in the public domain, this guide outlines the fundamental principles and methodologies for its evaluation based on established practices for anilide fungicides and other agrochemicals. The primary anticipated degradation pathway is the hydrolysis of the amide bond, a common vulnerability in this class of compounds.

A comprehensive investigation using forced degradation studies under hydrolytic, oxidative, thermal, and photolytic conditions, coupled with a validated stability-indicating HPLC method, is essential. Such studies will not only elucidate the intrinsic stability of this compound but also identify its degradation products and determine its degradation kinetics. This information is indispensable for researchers, scientists, and drug development professionals involved in the formulation, registration, and safe and effective use of this fungicide. Further experimental research is required to generate specific data on the stability of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Phthiobuzone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the laboratory-scale synthesis of Phthiobuzone (4-butyl-1,2-diphenyl-3,5-pyrazolidinedione), a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves the initial formation of the pyrazolidinedione ring system via the condensation of diethyl malonate and 1,2-diphenylhydrazine, followed by the C-alkylation of the resulting intermediate with n-butyl bromide. This protocol includes detailed experimental procedures, a summary of quantitative data, and visual diagrams of the synthesis workflow and reaction scheme to ensure reproducibility and clarity for researchers in drug discovery and development.

Introduction

This compound is a pyrazolidinedione derivative with anti-inflammatory, antipyretic, and analgesic properties. It is structurally related to Phenylbutazone. The synthesis of this compound can be efficiently achieved in a laboratory setting through a two-step process. The first step involves the cyclocondensation of diethyl malonate with 1,2-diphenylhydrazine to form the core heterocyclic structure, 1,2-diphenyl-3,5-pyrazolidinedione. The second step is a nucleophilic substitution reaction where the intermediate is alkylated at the C4 position using n-butyl bromide to yield the final product. This application note provides a comprehensive protocol for this synthetic route.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Key Reagents/Solvents | Reaction Time | Temperature | Yield |

| 1 | Pyrazolidinedione Ring Formation | Diethyl malonate, 1,2-Diphenylhydrazine | Sodium ethoxide, Ethanol | 2 hours | Reflux | ~32% |

| 2 | C4-Alkylation | 1,2-Diphenyl-3,5-pyrazolidinedione, n-Butyl bromide | Base (e.g., Sodium Hydride), Anhydrous Solvent (e.g., THF) | 12-24 hours | Room Temperature to Reflux | 65-92% |

Experimental Protocols

Step 1: Synthesis of 1,2-Diphenyl-3,5-pyrazolidinedione

This procedure details the formation of the pyrazolidinedione ring, which serves as the core structure of this compound.

Materials:

-

Diethyl malonate

-

1,2-Diphenylhydrazine

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for acidification)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate and 1,2-diphenylhydrazine.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol. The successful synthesis of the intermediate, 1,2-diphenyl-3,5-pyrazolidinedione, can be confirmed by its melting point and spectroscopic analysis.[1][2]

Step 2: Synthesis of this compound (4-butyl-1,2-diphenyl-3,5-pyrazolidinedione)

This procedure describes the C-alkylation of the pyrazolidinedione intermediate to yield the final product, this compound.

Materials:

-

1,2-Diphenyl-3,5-pyrazolidinedione

-

n-Butyl bromide

-

A suitable base (e.g., Sodium Hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 1,2-diphenyl-3,5-pyrazolidinedione and anhydrous THF.

-

Cool the mixture in an ice bath and slowly add the base (e.g., sodium hydride).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add n-butyl bromide dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or gently heated to reflux for 12-24 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude this compound is purified by column chromatography or recrystallization to yield the final product. The yield of this nucleophilic substitution reaction is reported to be in the range of 65-92%, and is highly dependent on the stoichiometry and the choice of base.[1][2]

Visualizations

Synthesis Workflow

Caption: Overall workflow for the two-step synthesis of this compound.

Reaction Scheme

Caption: Chemical reaction scheme for the synthesis of this compound.

References

Application Note and Protocol: A Strategic Approach to the Quantification of Phthiobuzone in Soil

Introduction

Phthiobuzone (CAS No. 79512-50-8) is a chemical compound with the molecular formula C₁₄H₁₅N₇O₂S₂. A comprehensive review of the current scientific literature reveals a notable absence of established and validated analytical methods for the quantification of this compound in soil matrices. For researchers, scientists, and professionals in drug development and environmental monitoring, the analysis of novel or unstudied compounds in complex matrices such as soil necessitates a systematic approach to method development and validation.

This document provides a detailed framework and protocol for establishing a robust analytical method for this compound quantification in soil. It outlines the critical steps from initial compound characterization to full method validation, ensuring data reliability, accuracy, and reproducibility. This guide is designed to empower researchers to develop a fit-for-purpose analytical method in the absence of pre-existing protocols.

Preliminary Compound Analysis and Method Selection

Prior to initiating method development, a thorough understanding of the physicochemical properties of this compound is essential. These properties will guide the selection of appropriate extraction, chromatographic, and detection techniques.

Table 1: Key Physicochemical Properties of this compound and their Implications for Method Development

| Property | Value (Predicted or Experimental) | Implication for Analytical Method Development |

| Molecular Weight | 381.48 g/mol | Suitable for both HPLC and GC analysis. |

| Polarity (LogP) | To be determined | Will influence the choice of extraction solvents and chromatographic stationary and mobile phases. A lower LogP suggests higher polarity. |

| Solubility | To be determined in various organic solvents | Critical for selecting an effective extraction solvent. |

| Thermal Stability | To be determined | Will determine the suitability of Gas Chromatography (GC) which requires volatilization at high temperatures. If the compound is thermally labile, High-Performance Liquid Chromatography (HPLC) is the preferred method. |

| UV-Vis Absorbance | To be determined | The presence of chromophores in the structure suggests that UV-Vis detection for HPLC is a viable option. A full spectral scan should be performed to determine the wavelength of maximum absorbance (λmax). |

Recommended Analytical Approach:

Based on the complex structure of this compound, which includes polar functional groups, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is recommended as the primary analytical technique.

-

For initial method development and routine analysis: HPLC with Ultraviolet (UV) detection.

-

For higher sensitivity and selectivity, and for confirmation: HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).

Experimental Protocol: Method Development and Validation

This protocol is presented as a general workflow. Specific parameters must be empirically optimized.

Materials and Reagents

-

This compound analytical standard (purity >98%)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Anhydrous sodium sulfate

-

QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)

-

Control soil (blank matrix) confirmed to be free of this compound

Instrumentation

-

HPLC system with a UV-Vis or Diode Array Detector (DAD), and/or a tandem mass spectrometer (MS/MS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

Sample Preparation and Extraction (Proposed Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is proposed for the extraction of this compound from soil.

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

-

Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Fortification (for validation studies): For recovery and matrix effect experiments, spike the blank soil samples with known concentrations of this compound standard solution.

-

Extraction:

-

Add 10 mL of HPLC-grade water to the soil sample and vortex for 1 minute.

-

Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Clean-up (Dispersive SPE):

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbent should be optimized to remove interferences without significant loss of this compound.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Preparation:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

-

HPLC Method Development

Table 2: Proposed Starting Conditions for HPLC Method Development

| Parameter | Recommended Starting Condition | Optimization Strategy |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Test different stationary phases (e.g., Phenyl-Hexyl) if peak shape is poor. |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | Optimize the gradient profile (initial composition, ramp, final composition) to achieve good resolution and peak shape. Test methanol as an alternative organic modifier. |

| Flow Rate | 1.0 mL/min | Adjust to optimize analysis time and resolution. |

| Injection Volume | 10 µL | Can be adjusted to improve sensitivity. |

| Column Temperature | 30 °C | Can be varied to improve peak shape and selectivity. |

| Detection (UV) | Scan for λmax (e.g., 200-400 nm) | Monitor at the wavelength of maximum absorbance for this compound. |

| Detection (MS/MS) | To be determined by infusion of the standard | Optimize precursor and product ions, collision energy, and other source parameters. |

Method Validation

Once the analytical method is developed, it must be validated to ensure its suitability for the intended purpose. The following parameters should be assessed:

Table 3: Parameters for Analytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No interfering peaks at the retention time of the analyte in blank samples. |

| Linearity and Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99 for a calibration curve constructed with at least 5 concentration levels. |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Assessed by analyzing spiked blank soil samples at different concentration levels. | Mean recovery between 70% and 120%. |

| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 20%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1, or the lowest concentration on the validated calibration curve. |